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empagliflozin pharmacokinetics and metabolism
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Pharmacokinetic Profile & Quantitative Data

The table below summarizes the key pharmacokinetic parameters of empagliflozin in patients with type 2

diabetes (T2DM) [1] [2] [3].

Parameter Value | Description

Absorption & Exposure

Time to Peak Plasma Concentration  ~1.5 hours [1] [3]
(Tmax)

Dose Proportionality Systemic exposure increases dose-proportionally [1] [3]
Distribution

Apparent Volume of Distribution Data not explicitly listed in search results
(VZ/F)

Plasma Protein Binding >99.9% (primarily to human serum albumin) [1]

Metabolism
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Parameter Value / Description

Primary Pathways Glucuronidation by UGT enzymes (UGT2B7, UGT1A3, UGT1AS,
UGT1A9) [3] [4]

Cytochrome P450 (CYP) Minimal to no metabolism by CYP enzymes [3]

Involvement

Excretion

Elimination Half-life (t.,) ~10 - 13 hours (single dose); ~10 - 19 hours (multiple doses) [1]
Apparent Oral Clearance (CL/F) ~5.6 L/h [1]

Primary Route Urine (54.4%) and Feces (41.2%); majority as parent drug [4]
Renal Clearance (CLR) ~32 - 51 mL/min [1]

Pharmacodynamics (PD) and Exposure-Response

Empagliflozin's primary pharmacodynamic effect is to reduce the renal threshold for glucose (RT(;), leading

to increased urinary glucose excretion (UGE) [5].

¢ Mechanism of Action: As a selective SGLT2 inhibitor, empagliflozin blocks glucose reabsorption in
the proximal tubule of the kidney [1]. Its selectivity for SGLT2 over SGLT1 is >2,500-fold [1].

o Effect on Renal Threshold for Glucose (RTg): In patients with T2DM, empagliflozin dose-
dependently lowers the RT. At steady state, empagliflozin doses of 10 mg and 25 mg reduce the
RTg from a baseline of approximately 12.5 mmol/L to 2.53 mmol/L and 2.21 mmol/L, respectively,

indicating near-maximal effect [5].

¢ Exposure-Response for Efficacy: The efficacy of empagliflozin in reducing HbAlc is influenced by
baseline glucose levels and renal function. The effect is attenuated with declining renal function but is
maintained to nearly half the maximal effect even at an estimated glomerular filtration rate (eGFR) as
low as 30 mL/min/1.73 m? [2].

e Exposure-Safety Relationship: Compared to placebo, empagliflozin use is associated with an
exposure-independent increase in the incidence of genital infections. No significant exposure-
dependent changes were found in the risk of urinary tract infections, hypoglycemia, or volume
depletion [2].
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Metabolism and Drug-Drug Interactions (DDI)

Empagliflozin has a low potential for clinically relevant drug-drug interactions [3].

e Metabolic Pathways: Empagliflozin is primarily metabolized via glucuronidation by UGT enzymes
(UGT2B7, UGT1A3, UGT1A8, UGT1A9) [3] [4]. It is also a substrate for several membrane
transporters, including OATP1B1/1B3, OAT3, P-glycoprotein (P-gp), and BCRP [3] [4].

e DDI Study Findings: Coadministration studies have shown no clinically relevant interactions
between empagliflozin and a wide range of commonly prescribed drugs in T2DM, including
metformin, pioglitazone, sitagliptin, linagliptin, warfarin, verapamil, ramipril, and digoxin [1] [3]. The
metabolic and transport pathways of empagliflozin do not significantly overlap with many other
drugs, minimizing interaction risks.

Experimental Protocols for Key Assays

Here are methodologies for critical experiments from the literature.

Population Pharmacokinetic (PopPK) and Exposure-Response
Modeling

This protocol is used to quantify the impact of patient factors (covariates) on drug exposure and effect [2]

[4].

e Software: NONMEM (Version 7.2 or higher) [2] [4].

¢ Structural Model: A two-compartment model with sequential zero-order and first-order absorption
and first-order elimination typically describes empagliflozin's pharmacokinetics [2] [4].

e Covariate Analysis: Investigate the effect of covariates (e.g., eGFR, age, sex, body mass index,
race) on apparent oral clearance (CL/F) and volumes of distribution using a full covariate modeling
approach [2].

o Efficacy Model: Link empagliflozin exposure (e.g., AUC at steady state) to changes in HbAlc using
a turnover model with an inhibitory E,,5 relationship [4]. The model can include disease progression
components.

e Model Evaluation: Validate the final model using non-parametric bootstrap procedures and visual
predictive checks to evaluate its predictive performance [2].
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In Vivo Assessment of Urinary Glucose Excretion (UGE)

This method measures the primary pharmacodynamic response to SGLT2 inhibition [1] [5].

e Procedure: In clinical trials, participants (healthy volunteers or patients with T2DM) receive single or
multiple oral doses of empagliflozin or a placebo. Urine is collected over a defined period (e.g., 24
hours) at baseline and after dosing.

e Sample Analysis: The total volume of urine collected is measured, and the glucose concentration in
the urine is quantified using a validated clinical chemistry method (e.g., glucose oxidase assay).

e Data Calculation: UGE rate (e.g., mmol/min) or total 24-hour UGE (e.g., g/24h) is calculated. The
effect of empagliflozin on the renal threshold for glucose (RTg) can be estimated using mechanistic

modeling based on UGE and filtered glucose load [5].

Physiologically Based Pharmacokinetic (PBPK)
Modeling

PBPK modeling is a advanced approach to predict drug exposure in specific populations, such as patients

with renal impairment [6].
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PBPK model workflow for special populations.

e Software: PK-Sim and MoBi software [6].
¢ Model Construction:
o Develop a PBPK model for empagliflozin in healthy subjects using known physicochemical
parameters and in vitro data (e.qg., lipophilicity, solubility, protein binding, transporter affinities)
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[6].
o Incorporate a PD component linked to plasma concentration to simulate 24-hour Urinary
Glucose Excretion (UGE) [6].
¢ Population Extrapolation:
o Adjust physiological parameters (age, weight, BMI) to simulate a virtual population with T2DM
and normal renal function [6].
o Use the built-in renal impairment tool in the software to modify the glomerular filtration rate
(GFR) and simulate patients with mild, moderate, and severe renal insufficiency [6].
e Application: The validated model can simulate exposure and UGE in these subpopulations to inform
and optimize dosing recommendations without requiring extensive new clinical trials [6].

Notes on Analytical Methods

e Bioanalytical Method for PK: Empagliflozin plasma concentrations are typically quantified using
validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS)
methods. These methods are critical for obtaining the concentration-time data used in PopPK and
PBPK modeling.

¢ Metabolomics for Mechanism Exploration: As seen in investigations of empagliflozin's effects on
non-alcoholic fatty liver disease (NAFLD), untargeted liver metabolomics using LC-MS can identify
differentially expressed metabolites and enriched pathways, providing insights into therapeutic
mechanisms beyond glucose-lowering [7] [8].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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